![molecular formula C18H34N2O4Si B12617919 (2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol CAS No. 918314-07-5](/img/structure/B12617919.png)
(2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol is a complex organic compound that features both an aniline group and a triethoxysilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol typically involves multiple steps. One common method starts with the reaction of aniline with an appropriate epoxide to form the intermediate. This intermediate is then reacted with 3-(triethoxysilyl)propylamine under controlled conditions to yield the final product. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aniline group can yield nitro derivatives, while substitution reactions involving the triethoxysilyl group can produce various organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
(2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol involves its interaction with specific molecular targets. The aniline group can interact with enzymes or receptors, modulating their activity. The triethoxysilyl group can facilitate the compound’s incorporation into silicon-based materials, enhancing their properties. The exact pathways and molecular targets depend on the specific application and the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-1-Anilino-3-{[3-(trimethoxysilyl)propyl]amino}propan-2-ol: Similar structure but with methoxy groups instead of ethoxy groups.
(2S)-1-Anilino-3-{[3-(triisopropoxysilyl)propyl]amino}propan-2-ol: Similar structure but with isopropoxy groups instead of ethoxy groups.
Uniqueness
The uniqueness of (2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol lies in its combination of aniline and triethoxysilyl groups, which confer distinct chemical reactivity and potential for diverse applications. The triethoxysilyl group, in particular, allows for the formation of strong bonds with silicon-based materials, making it valuable in materials science and industrial applications.
Eigenschaften
CAS-Nummer |
918314-07-5 |
|---|---|
Molekularformel |
C18H34N2O4Si |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
(2S)-1-anilino-3-(3-triethoxysilylpropylamino)propan-2-ol |
InChI |
InChI=1S/C18H34N2O4Si/c1-4-22-25(23-5-2,24-6-3)14-10-13-19-15-18(21)16-20-17-11-8-7-9-12-17/h7-9,11-12,18-21H,4-6,10,13-16H2,1-3H3/t18-/m0/s1 |
InChI-Schlüssel |
CRBNNGOJXZKCPD-SFHVURJKSA-N |
Isomerische SMILES |
CCO[Si](CCCNC[C@@H](CNC1=CC=CC=C1)O)(OCC)OCC |
Kanonische SMILES |
CCO[Si](CCCNCC(CNC1=CC=CC=C1)O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


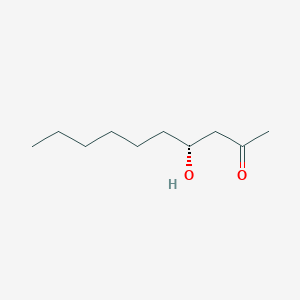

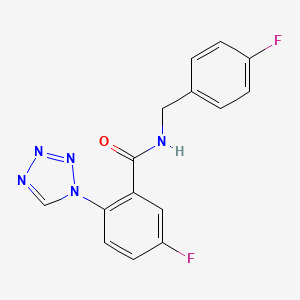
![8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12617872.png)
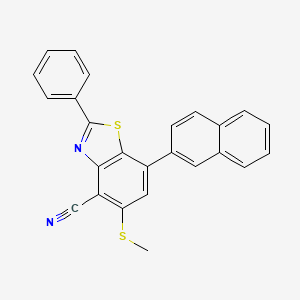
![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)-](/img/structure/B12617883.png)
![7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12617890.png)
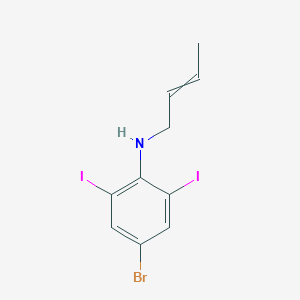
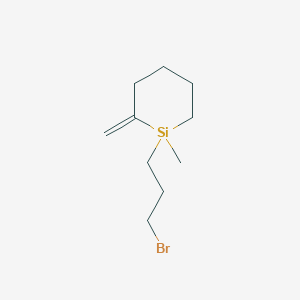
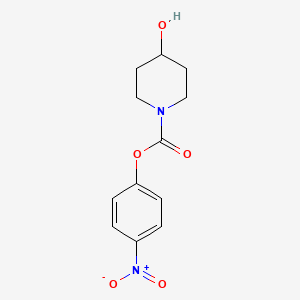
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(cyclohexylmethylamino)-4-oxobutanoate](/img/structure/B12617918.png)
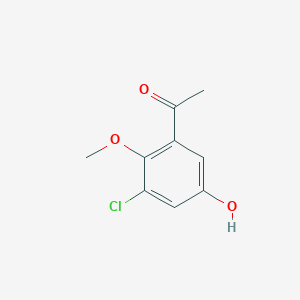

![2-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12617935.png)
